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molecular formula C26H31N3O2 B073772 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid CAS No. 1255-69-2

2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid

Cat. No. B073772
M. Wt: 417.5 g/mol
InChI Key: BQGGOSXJLSPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528136

Procedure details

A mixture of 46.0 ml of water, 49.4 g of 70 percent methanesulfonic acid, 14.9 g (0.1 mole) of 4-dimethylaminobenzaldehyde, 16.5 g (0.1 mole) of 3-dimethylaminobenzoic acid and 12.1 g (0.1 mole) of N,N-dimethylaniline was maintained at reflux temperature with stirring for approximately twenty-four hours. After cooling, the resulting solution was added slowly with stirring to a mixture of 700.0 ml of water and 27.0 ml of 50 percent aqueous sodium hydroxide. The resulting solution having a pH of 12.6 was maintained at 60° C. for approximately one hour. Two grams of diatomateous earth was added to the solution and the resulting mixture was clarified by filtration. The hot filtrate was added slowly with stirring to a solution of 100.0 ml of water and 10.0 ml of glacial acetic acid. Glacial acetic acid was added slowly to adjust the pH to 4.9 and stirring was continued for approximately fifteen minutes. The solid which formed was collected by filtration, washed with water and dried at approximately 50° C. in vacuo to obtain 21.4 g of 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid (Formula II: Y=4--N(CH3)2 ; R=R1 =R2 =R3 =CH3), a pale green-colored solid which melted over the range of 179° to 184° C. After one recrystallization from toluene, the melting point was 210° to 212° C.
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:28])[C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23].[CH3:29][N:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[OH-].[Na+]>O>[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]([C:34]2[CH:35]=[CH:36][C:31]([N:30]([CH3:37])[CH3:29])=[CH:32][CH:33]=2)[C:25]2[CH:26]=[CH:27][C:19]([N:18]([CH3:28])[CH3:17])=[CH:20][C:21]=2[C:22]([OH:24])=[O:23])=[CH:10][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
49.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
14.9 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
16.5 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
12.1 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
46 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for approximately twenty-four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the resulting solution was added slowly
ADDITION
Type
ADDITION
Details
Two grams of diatomateous earth was added to the solution
FILTRATION
Type
FILTRATION
Details
the resulting mixture was clarified by filtration
ADDITION
Type
ADDITION
Details
The hot filtrate was added slowly
STIRRING
Type
STIRRING
Details
with stirring to a solution of 100.0 ml of water and 10.0 ml of glacial acetic acid
ADDITION
Type
ADDITION
Details
Glacial acetic acid was added slowly
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for approximately fifteen minutes
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at approximately 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C1=C(C(=O)O)C=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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